(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one
Description
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis and its potential biological activities. The structure consists of an oxazolidinone ring substituted with a benzyl group at the 4-position and a cinnamoyl group at the 3-position.
Properties
CAS No. |
133812-18-7 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H17NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-12,17H,13-14H2/t17-/m0/s1 |
InChI Key |
JWRBSVRDVDBQOA-KRWDZBQOSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced at the 4-position through a nucleophilic substitution reaction.
Addition of the Cinnamoyl Group: The cinnamoyl group is added at the 3-position via an acylation reaction using cinnamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cinnamoyl group to a phenylpropyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl oxides and cinnamoyl oxides.
Reduction: Formation of (4S)-4-benzyl-3-(3-phenylpropyl)-1,3-oxazolidin-2-one.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group.
(4S)-4-methyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and cinnamoyl groups enhances its utility in asymmetric synthesis and potential biological activities.
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